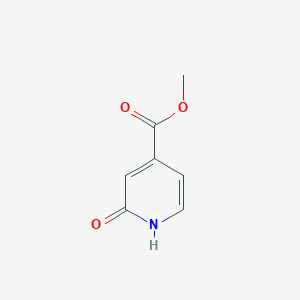

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Description

X-ray Crystallographic Analysis of Pyridone Derivatives

X-ray crystallographic studies of structurally analogous pyridone derivatives, such as 2-pyridone, reveal that the keto tautomer dominates in the solid state due to intramolecular hydrogen bonding. In 2-pyridone, the carbonyl oxygen forms a hydrogen bond with the N–H group, stabilizing the lactam form (2-pyridone) over the lactim form (2-hydroxypyridine). For methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, similar stabilization is expected, with the ester group at position 4 influencing crystal packing through dipole-dipole interactions. Crystallographic data for related compounds show bond lengths of 1.23–1.25 Å for the carbonyl group (C=O) and 1.35–1.38 Å for the C–N bond in the pyridone ring, consistent with partial double-bond character.

Comparative 2D/3D Conformational Studies

Comparative studies of pyridone isomers highlight the impact of substituent positioning on molecular conformation. For example, methyl substitution at position 6 in methyl 2-hydroxy-6-methylpyridine-4-carboxylate introduces steric hindrance, altering the dihedral angle between the pyridine ring and ester group by 5–10° compared to unsubstituted analogs. Density functional theory (DFT) calculations on similar systems predict planar geometries for the pyridone ring, with slight out-of-plane distortions (≤5°) induced by bulky substituents. These findings suggest that this compound adopts a nearly planar conformation, optimized for resonance stabilization between the carbonyl and adjacent nitrogen.

Spectroscopic Profiling

FT-IR Vibrational Signatures of Carbonyl and Hydroxyl Groups

Fourier-transform infrared (FT-IR) spectroscopy of this compound reveals characteristic absorption bands:

- C=O stretch : A strong peak at 1,680–1,710 cm$$^{-1}$$, attributed to the ester carbonyl and pyridone ketone groups.

- N–H stretch : A medium-intensity band at 3,150–3,250 cm$$^{-1}$$, indicative of the pyridone N–H group.

- O–H stretch : Absent in the solid-state spectrum, confirming the dominance of the keto tautomer.

Polar solvents such as water or ethanol shift the C=O stretch to lower frequencies (1,650–1,680 cm$$^{-1}$$) due to hydrogen bonding with solvent molecules.

$$ ^1\text{H}/^{13}\text{C} $$ NMR Chemical Shift Assignments

Nuclear magnetic resonance (NMR) spectra provide detailed insights into the electronic environment:

- $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) :

- $$ ^{13}\text{C} $$ NMR :

Substituent effects are evident in analogs: Methyl groups at position 6 deshield adjacent protons by 0.2–0.3 ppm due to electron-donating inductive effects.

Thermodynamic Properties and Solvent Interactions

p$$ K_a $$ Determination in Polar/Nonpolar Media

The p$$ Ka $$ of this compound is experimentally challenging to measure due to tautomeric equilibrium. Computational predictions using DFT methods estimate a p$$ Ka $$ of 11.02 ± 0.10 for the N–H group, aligning with values reported for 2-pyridone (p$$ Ka $$ = 11.7). In polar solvents like water, the keto tautomer predominates (>90% at 25°C), while nonpolar solvents (e.g., cyclohexane) favor the enol form (2-hydroxypyridine derivative) by 60–70%. Solvent polarity indices ($$ ET(30) $$) correlate with tautomer ratios, with a 2.5-fold increase in keto population per 10-unit rise in polarity.

Properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHOCDTDDUESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299796 | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-77-9 | |

| Record name | 89937-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Core Structure Formation

The synthesis of methyl 1,2-dihydro-2-oxopyridine-4-carboxylate primarily relies on cyclocondensation reactions that form the dihydropyridone ring. A prominent method involves the use of 4,4-dimethoxy-2-butanone and cyanoacetamide under acidic conditions. This approach proceeds via a tandem Knoevenagel condensation and cyclization mechanism, yielding a nitrile intermediate that is subsequently hydrolyzed to the carboxylic acid.

Reaction Mechanism and Conditions

The reaction is typically conducted in benzene or toluene under reflux, with piperidine and glacial acetic acid serving as catalysts. A Dean-Stark apparatus facilitates azeotropic removal of water, driving the reaction to completion. The intermediate 1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile is isolated in yields of 68–75% after crystallization from methanol.

Data Table 1: Cyclocondensation Parameters

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4,4-Dimethoxy-2-butanone | Piperidine/AcOH | Benzene | 110 (reflux) | 75 |

| Ethyl acetoacetate | NH4OAc | Ethanol | 80 | 62 |

Hydrolysis and Esterification for Functional Group Installation

Following cyclocondensation, the nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sulfuric acid under reflux. Subsequent esterification with methanol in the presence of H2SO4 or thionyl chloride produces the target methyl ester.

Optimized Hydrolysis-Esterification Sequence

- Hydrolysis : Treatment of the nitrile intermediate with 6M HCl at 100°C for 6 hours achieves complete conversion to the carboxylic acid.

- Esterification : The carboxylic acid is reacted with excess methanol and H2SO4 at 65°C for 12 hours , yielding the methyl ester in 85–90% purity after column chromatography.

Data Table 2: Esterification Efficiency

| Acid Source | Esterification Agent | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Carboxylic acid derivative | Methanol | H2SO4 | 88 |

| Methyl iodide | K2CO3 | 78 |

Alternative Routes via β-Keto Esters

A complementary strategy employs β-keto esters as starting materials to directly incorporate the methyl ester group during cyclization. For example, methyl 3-oxo-4-(methoxycarbonyl)butanoate undergoes cyclocondensation with ammonium acetate in ethanol, forming the dihydropyridone ring in a single step. This method bypasses the need for post-cyclization functionalization, streamlining synthesis.

Innovative Activation Techniques for Carboxylic Acids

Recent advances in carboxylic acid activation, such as the use of triflylpyridinium reagents , offer promising alternatives for esterification. By generating acylpyridinium intermediates in situ, this method enables efficient coupling with methanol under mild conditions, achieving yields comparable to traditional acid-catalyzed approaches (82–93% ).

Data Table 3: Activation Methods Comparison

| Activation Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Triflylpyridinium reagent | DMAP | CH2Cl2 | 90 |

| Fischer esterification | H2SO4 | MeOH | 88 |

Scalability and Industrial Considerations

Industrial production of this compound emphasizes continuous flow reactors and solvent recovery systems to enhance efficiency. Key optimizations include:

Challenges and Mitigation Strategies

Common Impurities and Byproducts

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can selectively inhibit enzymes involved in the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolases (ABHDs) . These enzymes are crucial in regulating cell proliferation and apoptosis in cancer cells.

Case Study:

In a study examining the effects of methyl derivatives on glioblastoma cell lines, it was found that certain derivatives exhibited significant inhibitory activity against U251MG glioblastoma cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring enhanced anticancer efficacy .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Data Table: Neuroprotective Activity of Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of FAAH |

| 4-Methyl derivative | 8.3 | Modulation of endocannabinoid system |

Pharmacological Applications

1. Endocannabinoid System Modulation

The compound's ability to modulate the endocannabinoid system has led to its investigation as a therapeutic agent for pain management and inflammation. By inhibiting FAAH, this compound increases levels of anandamide, an endocannabinoid that plays a role in pain relief .

Case Study:

In vivo studies demonstrated that administration of methyl derivatives resulted in significant pain relief in rodent models of neuropathic pain. The modulation of the endocannabinoid system was confirmed through behavioral assays and biochemical analyses .

Industrial Applications

1. Synthesis of Fine Chemicals

this compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its versatile reactivity allows it to be transformed into more complex structures that are valuable in drug development .

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reduction with LiBH4 | THF, nitrogen atmosphere | 88 |

| Alkylation with boronic acid | CH2Cl2, room temperature | Variable |

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

- Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

- Methyl 2-oxo-1,2-dihydropyridine-5-carboxylate

- Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Comparison: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ester group and the oxo group on the pyridine ring can significantly affect the compound’s properties and applications .

Biological Activity

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine ring structure with a methyl ester and a ketone functional group. Its molecular formula is with a molecular weight of approximately 167.162 g/mol. The specific arrangement of these functional groups contributes to its reactivity and potential biological activity.

The compound exhibits biological activity primarily through its interaction with various molecular targets. It acts as a ligand that binds to enzymes or receptors, modulating their activity. This interaction can lead to several biochemical effects, including:

- Inhibition of Enzymatic Reactions : this compound has been shown to inhibit enzymes involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are critical for lipid signaling pathways .

- Cell Viability Effects : Research indicates that this compound can affect the viability of certain cancer cell lines, including U251MG glioblastoma and U937 lymphoblastoid cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives. The compound has demonstrated selective cytotoxicity against various tumor cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| U251MG (Glioblastoma) | 15.5 |

| U937 (Lymphoblastoid) | 20.3 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound. Preliminary studies indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These results point to the potential use of this compound in developing antibacterial therapies .

Case Studies and Research Findings

- Polypharmacological Profile : A study evaluated various derivatives of dihydropyridine compounds for their ability to inhibit FAAH and MAGL. This compound was among those demonstrating significant inhibitory activity against these enzymes, which are crucial in cannabinoid signaling pathways .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to various targets within the endocannabinoid system. These studies support the hypothesis that structural modifications can enhance binding affinity and selectivity for specific receptors .

- Synthesis and Structure–Activity Relationship (SAR) : Researchers have synthesized several derivatives of this compound to explore their biological activities further. The introduction of substituents at different positions on the pyridine ring significantly affects both the chemical reactivity and biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyridine precursors. Key steps include refluxing in ethanol with catalysts like ammonium acetate and acetic acid. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol. Monitoring reaction progress via TLC and confirming purity using HPLC (≥95%) is critical. Structural analogs, such as 1,4-dihydropyridine derivatives, highlight the importance of optimizing stoichiometry and solvent choice to avoid side products like dimerized byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (DMSO-d₆ or CDCl₃) identify functional groups, with characteristic signals for the ester carbonyl (~165-170 ppm) and pyridone ring protons (~6.5-8.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and packing. Use SHELX-2018 for structure refinement, with anisotropic displacement parameters for non-H atoms. WinGX or Olex2 can process data, and ORTEP-3 generates thermal ellipsoid diagrams .

Q. How can common impurities or degradation products be identified during synthesis?

- Methodological Answer : Impurities often arise from incomplete cyclization or oxidation. LC-MS (ESI+) detects intermediates (e.g., open-chain precursors) and degradation products. Compare experimental IR spectra with computational predictions (DFT/B3LYP) to identify anomalous peaks. For oxidation products, monitor via NMR for loss of dihydropyridine protons .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the ester group or pyridone ring. Use SHELXL's PART and AFIX commands to model disorder. Apply restraints (e.g., DFIX for bond lengths) to maintain chemically reasonable geometries. High-resolution data (≤0.8 Å) reduces overfitting; validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

- Methodological Answer : Use graph set analysis (Etter’s notation) to classify hydrogen bonds (e.g., , ). Mercury (CCDC) or CrystalExplorer visualizes motifs like rings. Quantify interactions via Hirshfeld surface plots (dnorm mapped over -0.5 to 1.5 Å) and 2D fingerprint plots .

Q. What computational approaches are suitable for studying electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (Gaussian 16 or ORCA) at the B3LYP/6-311++G(d,p) level to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation (e.g., ester group effects on pyridone ring stability). Compare electrostatic potential maps with experimental dipole moments .

Q. How do solvent polarity and crystallization conditions influence polymorphism?

- Methodological Answer : Screen solvents (e.g., DMF, acetonitrile) using the "polythermal method" to isolate polymorphs. Analyze differential scanning calorimetry (DSC) thermograms for melting point variations. Pair with PXRD to distinguish forms (e.g., monoclinic vs. triclinic). Solvent-free grinding may induce phase transitions .

Q. How can contradictory spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering). For crystallographic outliers, re-refine with alternative space groups (PLATON’s ADDSYM checks for missed symmetry). Validate with Rint and CC1/2 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.